Biscondensation By-Product Suppression
In the condensation reaction with 1,4-phenylene diamine, 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid demonstrates markedly higher selectivity than its isomer, 4-nitro-4′-aminodiphenylamine-2-sulfonic acid. When synthesized using a saturated aqueous sodium chloride medium, the target compound's biscondensation by-product formation is suppressed practically completely . In contrast, prior art methods for the isomeric compound, even with excess 1,4-phenylene diamine, still generated approximately 6 to 7% by weight of the undesired biscondensation product .
| Evidence Dimension | Biscondensation by-product formation during synthesis |
|---|---|
| Target Compound Data | Practically complete suppression (approaching 0% by weight) |
| Comparator Or Baseline | 4-Nitro-4′-aminodiphenylamine-2-sulfonic acid: 6–7% by weight by-product |
| Quantified Difference | Reduction of biscondensation by-product from ~6–7% to near 0% |
| Conditions | Condensation with 1,4-phenylene diamine in saturated aqueous NaCl solution |
Why This Matters
Lower by-product formation translates directly to reduced downstream purification costs and higher process yield efficiency.
- [1] US Patent 4,254,054. (1981). Process for the manufacture of 4-nitro-4′-amino-diphenylamine-2-sulfonic acid and 2-nitro-4′-amino-diphenylamine-4-sulfonic acid. View Source
